molecular formula C25H23N3O5 B2864393 3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892296-60-5

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2864393
CAS RN: 892296-60-5
M. Wt: 445.475
InChI Key: WJSOLQNSGFSPNO-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry: Antiviral and Anti-HIV Potential

Indole derivatives, which share structural similarities with our compound of interest, have been extensively studied for their antiviral and anti-HIV properties . The presence of the dimethoxyphenyl group can potentially enhance these activities, making this compound a candidate for further research in developing new antiviral drugs, particularly against resistant strains of viruses.

Pharmacology: Enzyme Inhibition

The quinazoline moiety is known for its enzyme inhibitory action, which is crucial in the design of drugs targeting specific metabolic pathways . This compound could be explored for its potential to inhibit enzymes that are key targets in diseases like cancer and hypertension.

Biochemistry: Molecular Interaction Studies

The compound’s ability to interact with various biological molecules can be harnessed in biochemical studies to understand cell signaling pathways and receptor-ligand interactions. Its large and complex structure allows for multiple points of interaction, which can be valuable in mapping out biological processes at the molecular level .

Chemical Engineering: Synthesis and Characterization

In the field of chemical engineering, this compound can be used to study the synthesis and characterization of complex organic molecules. Its synthesis involves multiple steps that can be optimized for better yields and purity, providing insights into reaction mechanisms and kinetics .

Materials Science: Organic Electronics

Compounds with dimethoxyphenyl groups are often investigated for their electronic properties, which are essential in the development of organic electronic materials . The compound could be a candidate for use in organic light-emitting diodes (OLEDs) or as a part of photovoltaic materials.

Analytical Chemistry: Spectroscopy and Crystallography

The unique structure of this compound makes it suitable for advanced analytical techniques like X-ray crystallography and spectroscopy. These methods can reveal detailed information about the compound’s molecular geometry, electronic structure, and intermolecular interactions, contributing to the field of structural chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine, have been shown to target dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and is a common target for antimicrobial and anticancer drugs .

Mode of Action

This could result in disruption of nucleotide synthesis, affecting DNA replication and cell division .

Biochemical Pathways

The compound likely affects the folate pathway, given its potential interaction with Dihydrofolate reductase . This pathway is critical for the synthesis of nucleotides, which are essential for DNA replication and cell division. Disruption of this pathway can lead to cell death, particularly in rapidly dividing cells.

Pharmacokinetics

Similar compounds, such as 3-(2,5-dimethoxyphenyl)propanoic acid, have been found to be metabolites in certain species This suggests that the compound may be metabolized and eliminated by the body, affecting its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydrofolate reductase. This could lead to a decrease in nucleotide synthesis, disrupting DNA replication and cell division, and potentially leading to cell death .

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-32-18-9-11-22(33-2)21(15-18)28-24(30)19-10-8-17(14-20(19)27-25(28)31)23(29)26-13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSOLQNSGFSPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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